methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate
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Overview
Description
Methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate is a useful research compound. Its molecular formula is C10H8FN3O2 and its molecular weight is 221.191. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Analgesic Potential
A study on the microwave-assisted synthesis of benzylideneamino triazole-thione derivatives of flurbiprofen highlighted an efficient synthesis method and evaluated their in vivo analgesic activity. This research demonstrates the biological significance of triazole derivatives in developing potential analgesic agents (Zaheer et al., 2021).
Catalyst-Free Synthesis and Structural Studies
Another study explored the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through microwave-assisted Fries rearrangement. This research underscores the importance of triazole compounds in facilitating novel synthesis pathways and their potential applications in designing new chemical entities with structural and theoretical significance (Moreno-Fuquen et al., 2019).
Inhibitory Kinetics on Tyrosinase Activity
The synthesis of triazole Schiff's base derivatives and their inhibitory effects on tyrosinase activity were studied, indicating the potential of triazole derivatives in developing antityrosinase agents. This suggests a research avenue for the use of triazole compounds in addressing conditions associated with melanin overproduction, such as hyperpigmentation (Yu et al., 2015).
Antimicrobial and Antitubulin Activities
Further research into triazole compounds, such as the synthesis of 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid, revealed unexpected synthesis routes and structural elucidation, demonstrating antimicrobial activity. This highlights the potential of triazole derivatives as antimicrobial agents and their role in developing new pharmaceuticals (Kariuki et al., 2022).
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that compounds with a 1,2,4-triazole nucleus can interact with their targets in various ways, potentially leading to a range of biological effects .
Biochemical Pathways
Compounds with a similar structure have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to induce apoptosis via cell cycle arrest , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
methyl 3-fluoro-4-(1,2,4-triazol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-16-10(15)7-2-3-9(8(11)4-7)14-6-12-5-13-14/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDQCVZGWJKRMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=NC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.